
3-Fluoroquinoline-8-carboxylic acid
Overview
Description
3-Fluoroquinoline-8-carboxylic acid is an organic compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the third position and a carboxylic acid group at the eighth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
3-Fluoroquinoline-8-carboxylic acid exhibits notable antibacterial properties, making it a valuable component in the development of new antibiotics. Fluoroquinolones, including derivatives of this compound, are primarily used to treat infections caused by Gram-negative bacteria. The carboxylic acid group at position C-3 is crucial for the antimicrobial activity of fluoroquinolones, as it facilitates interactions with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription .
Antimicrobial Activity
Recent studies highlight the effectiveness of fluoroquinolone derivatives in treating various infections, including those resistant to conventional antibiotics. For example, modifications to the C-3 carboxylic acid group have led to enhanced activity against resistant strains of bacteria .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli | High |
Norfloxacin | Pseudomonas aeruginosa | Moderate |
Ciprofloxacin | Staphylococcus aureus | High |
Antiviral and Anticancer Properties
Emerging research indicates that fluoroquinolone derivatives may possess antiviral and anticancer activities. The introduction of heterocyclic moieties into the structure has shown promise in enhancing these properties. For instance, hybridization of fluoroquinolones with other pharmacophores has resulted in compounds with significant anticancer effects against various tumor cell lines .
Chemical Synthesis
The synthesis of this compound is a focal point in organic chemistry due to its potential as a precursor for more complex molecules. Various synthetic routes have been developed, often involving the amination of halogenated precursors or cyclization reactions.
Synthetic Methods
Recent advancements have introduced greener methods for synthesizing fluoroquinolone derivatives, which utilize less hazardous solvents and catalysts. For example, a study demonstrated the use of a heterogeneous catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, achieving high yields with minimal environmental impact .
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Direct amination with {Mo132} | 85 | Refluxing water |
Cyclization with o-aminophenol | 78 | Solvent-free conditions |
Heterogeneous catalysis | 90 | Various solvents |
Case Study 1: Development of New Antibiotics
A recent investigation focused on modifying the C-3 carboxylic acid group of fluoroquinolones to enhance antibacterial efficacy against resistant strains. The study synthesized several derivatives and evaluated their activity against clinical isolates of E. coli and Klebsiella pneumoniae, demonstrating significant improvements in potency .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of hybrid compounds derived from this compound. The synthesized compounds were tested against a panel of cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to standard fluoroquinolone treatments .
Mechanism of Action
The mechanism of action of 3-Fluoroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death . The fluorine atom enhances the compound’s ability to penetrate bacterial cells and bind to the target enzymes effectively .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
- 3-Amino-7-fluoroquinoline dihydrochloride
Uniqueness
3-Fluoroquinoline-8-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical properties and biological activities. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Fluoroquinoline-8-carboxylic acid is a compound belonging to the quinoline family, characterized by a fluoro group at the 3-position and a carboxylic acid group at the 8-position. With a molecular formula of C₁₀H₆FNO₂ and a molecular weight of approximately 191.16 g/mol, this compound is significant in pharmaceutical applications, particularly as a precursor for synthesizing fluoroquinolone antibiotics. These antibiotics exhibit broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.
The biological activity of this compound primarily stems from its role in synthesizing fluoroquinolone antibiotics. These antibiotics act by forming complexes with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription. This mechanism can result in bacterial cell death depending on the concentration of the drug administered .
Synthesis and Structural Variations
This compound can be synthesized through various methods, often involving modifications at the 3 and 8 positions of the quinoline structure to enhance antimicrobial potency and pharmacokinetic properties. The following table summarizes some structural analogs and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Fluoroquinoline-3-carboxylic acid | Fluorine at position 8, carboxylic acid at position 3 | Different positioning affects activity |
6-Fluoroquinoline-4-carboxylic acid | Fluorine at position 6, carboxylic acid at position 4 | Variation alters antibacterial spectrum |
7-Fluoroquinolone | Fluorine at position 7 | Primarily used as an antibiotic; lacks carboxylic functionality |
Ciprofloxacin | Contains a piperazine ring | Broad-spectrum antibiotic; more complex structure |
The specific combination of functional groups in this compound influences its chemical reactivity and biological activity compared to these similar compounds.
Biological Activity Studies
Research indicates that modifications to the structure of quinolines can significantly enhance their antibacterial properties. For instance, studies have shown that introducing different substituents can improve binding affinity to target enzymes, thus increasing efficacy against various bacterial strains .
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that derivatives of quinoline compounds exhibit varying levels of antibacterial activity. For example, certain modifications can lead to enhanced potency against Gram-negative bacteria while maintaining moderate efficacy against Gram-positive strains .
Resistance Mechanisms
Despite their effectiveness, fluoroquinolone antibiotics face challenges due to emerging bacterial resistance. Mechanisms include mutations in target enzymes, efflux pump overexpression, and reduced drug permeability. Understanding these resistance pathways is crucial for developing new derivatives of compounds like this compound that can circumvent these issues .
Properties
IUPAC Name |
3-fluoroquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUVYREXQUUNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288104 | |
Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807542-81-9 | |
Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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